molecular formula C16H15NO4 B1453093 beta-Alanine, N-(3-phenoxybenzoyl)- CAS No. 133639-10-8

beta-Alanine, N-(3-phenoxybenzoyl)-

Cat. No. B1453093
M. Wt: 285.29 g/mol
InChI Key: KKMHSMSFWDBLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Alanine, N-(3-phenoxybenzoyl)- is a member of the benzamides family. It has a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol .


Synthesis Analysis

Beta-Alanine can be synthesized by bacteria, fungi, and plants . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .


Molecular Structure Analysis

The molecular structure of Beta-Alanine, N-(3-phenoxybenzoyl)- is represented by the molecular formula C16H15NO4 .


Chemical Reactions Analysis

Beta-Alanine plays various roles in the metabolism of animals, plants, and microorganisms . It can bind with histidine to form muscle-derived active peptides such as myosin and carnosine .


Physical And Chemical Properties Analysis

The boiling point of Beta-Alanine, N-(3-phenoxybenzoyl)- is predicted to be 515.5±35.0 °C, and its density is predicted to be 1.251±0.06 g/cm3 . The pKa value is predicted to be 4.28±0.10 .

Scientific Research Applications

Role in Plant Stress Tolerance

β-Alanine betaine, derived from β-Alanine, plays a crucial role in plant tolerance to stress factors such as salinity and hypoxia. The synthesis of β-Alanine betaine in the Plumbaginaceae family, involving S-adenosyl-L-methionine-dependent N-methylation, highlights its potential for metabolic engineering aimed at enhancing plant stress resilience (Rathinasabapathi et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Future Directions

With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods . This suggests that there is potential for further innovations in the synthesis of beta-Alanine, N-(3-phenoxybenzoyl)- .

properties

IUPAC Name

3-[(3-phenoxybenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHSMSFWDBLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Alanine, N-(3-phenoxybenzoyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Alanine, N-(3-phenoxybenzoyl)-
Reactant of Route 2
Reactant of Route 2
beta-Alanine, N-(3-phenoxybenzoyl)-
Reactant of Route 3
Reactant of Route 3
beta-Alanine, N-(3-phenoxybenzoyl)-
Reactant of Route 4
Reactant of Route 4
beta-Alanine, N-(3-phenoxybenzoyl)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
beta-Alanine, N-(3-phenoxybenzoyl)-
Reactant of Route 6
Reactant of Route 6
beta-Alanine, N-(3-phenoxybenzoyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.